4,6-Dichloro-2-(phenylsulfanyl)pyrimidine
Description
4,6-Dichloro-2-(phenylsulfanyl)pyrimidine is a halogenated pyrimidine derivative featuring a phenylsulfanyl group at the 2-position and chlorine atoms at the 4- and 6-positions.
Properties
Molecular Formula |
C10H6Cl2N2S |
|---|---|
Molecular Weight |
257.14 g/mol |
IUPAC Name |
4,6-dichloro-2-phenylsulfanylpyrimidine |
InChI |
InChI=1S/C10H6Cl2N2S/c11-8-6-9(12)14-10(13-8)15-7-4-2-1-3-5-7/h1-6H |
InChI Key |
MVJNIQNDGYXKMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine typically involves nucleophilic substitution reactions. One common method starts with 4,6-dichloropyrimidine, which undergoes a substitution reaction with a thiophenol derivative to introduce the phenylsulfanyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids to form biaryl derivatives.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, base (e.g., potassium phosphate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl derivatives.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
4,6-Dichloro-2-(phenylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Biological Research: Investigated for its interactions with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, physicochemical properties, and synthetic applications of 4,6-dichloro-2-(phenylsulfanyl)pyrimidine can be inferred through comparison with analogs bearing varying substituents at the 2-position. Below is a detailed analysis:
Electronic and Steric Effects of Substituents
| Compound | Substituent | Molecular Weight (g/mol) | Electronic Effect | Steric Profile |
|---|---|---|---|---|
| 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine | Phenylsulfanyl | 256.97* | Moderate electron-donating | Bulky (aromatic ring) |
| DCSMP (Methylsulfanyl) | Methylsulfanyl | 193.07 | Strong electron-donating | Small |
| 4,6-Dichloro-2-(4-methylsulfonylphenyl)pyrimidine | Methylsulfonylphenyl | 302.97* | Electron-withdrawing | Bulky (polar group) |
| 4,6-Dichloro-2-(propylsulfanyl)pyrimidine | Propylsulfanyl | 220.12* | Moderate electron-donating | Intermediate (alkyl chain) |
| 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine | Halogenated phenyl | 277.50 | Electron-withdrawing (halogens) | Bulky (halogenated) |
*Calculated based on molecular formulas.
Key Observations:
- Electron-Donating Groups (e.g., methylsulfanyl): Enhance nucleophilic substitution at the 4- and 6-positions by activating the pyrimidine ring. DCSMP is extensively used in heterocycle synthesis (e.g., [1,4]oxathiino[2,3-d]pyrimidines) under mild conditions due to its high reactivity .
- Electron-Withdrawing Groups (e.g., methylsulfonylphenyl) : Increase chlorine atom reactivity but may require harsher conditions for cyclization. For example, 4-methylsulfonylphenyl derivatives are converted into ethers and thioethers via nucleophilic displacement .
- Steric Effects : Bulky substituents like phenylsulfanyl or halogenated phenyl groups may hinder reactions requiring deprotonation or lithiation (e.g., in and ).
Physicochemical Properties and Solubility
- DCSMP : Soluble in polar aprotic solvents (e.g., THF, DMF) due to its small substituent.
- Phenylsulfanyl Analog : Likely less polar than DCSMP, with reduced solubility in polar solvents but improved solubility in aromatic solvents.
- Methylsulfonylphenyl Derivative: Increased polarity enhances solubility in DMSO or methanol .
- Propylsulfanyl Derivative : Higher lipophilicity, suitable for hydrophobic reaction environments .
Biological Activity
4,6-Dichloro-2-(phenylsulfanyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine is . The compound features a pyrimidine ring with dichlorination at positions 4 and 6, along with a phenylsulfanyl group at position 2. This unique structure contributes to its biological properties.
The biological activity of 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine can be attributed to its interaction with various molecular targets, particularly enzymes and receptors. The presence of chlorine atoms and the phenylsulfanyl group enhances its binding affinity to these targets, potentially modulating their activity.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, impacting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may also interact with various receptors, altering their function and influencing downstream signaling pathways.
Biological Activities
Research has demonstrated that 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate efficacy against various bacterial and fungal strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Similar pyrimidine derivatives have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines .
Case Studies
- Antiviral Activity : A study explored the antiviral potential of related compounds against Human Respiratory Syncytial Virus (RSV). While specific data on 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine was not highlighted, the findings underscore the importance of structural modifications in enhancing antiviral efficacy .
- Kinase Inhibition : Research on related pyrimidine derivatives has shown significant inhibitory activity against Cyclin-dependent kinase 2 (CDK2), a crucial regulator in the cell cycle. This suggests that 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine may also exhibit similar properties.
Comparative Analysis Table
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| 5-Methyl-1H-pyrazole pyrimidine | Antiviral | Inhibits viral entry |
| Phenethylthio-pyrimidines | Antimicrobial | Targets bacterial cell wall synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
